molecular formula C14H10FNO2 B11871734 6-Fluoro-3-(pyridin-3-yl)chroman-4-one

6-Fluoro-3-(pyridin-3-yl)chroman-4-one

Cat. No.: B11871734
M. Wt: 243.23 g/mol
InChI Key: AWTGRDYTUFOKOH-UHFFFAOYSA-N
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Description

6-Fluoro-3-(pyridin-3-yl)chroman-4-one is a fluorinated isoflavanone derivative. It is a heterocyclic compound that has shown significant potential in medicinal chemistry, particularly as an aromatase inhibitor. Aromatase inhibitors are crucial in the treatment of estrogen receptor-positive breast cancer, as they block the conversion of androgens to estrogens, thereby reducing estrogen levels in the body .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-3-(pyridin-3-yl)chroman-4-one typically involves a one-step gold (I)-catalyzed annulation reaction. This method is efficient and yields the desired product with high specificity . The reaction conditions usually involve the use of a gold (I) catalyst, a suitable solvent, and controlled temperature and pressure settings to ensure optimal yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade catalysts, and implementing continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-3-(pyridin-3-yl)chroman-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like alkyl or aryl groups.

Scientific Research Applications

6-Fluoro-3-(pyridin-3-yl)chroman-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Fluoro-3-(pyridin-3-yl)chroman-4-one involves its interaction with the aromatase enzyme. By binding to the active site of aromatase, it inhibits the enzyme’s ability to convert androgens to estrogens. This reduction in estrogen levels is particularly beneficial in treating estrogen receptor-positive breast cancer, as it slows down the growth of cancer cells that rely on estrogen for proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-3-(pyridin-3-yl)chroman-4-one stands out due to its fluorine atom, which enhances its binding affinity and specificity for the aromatase enzyme. This fluorination often results in improved pharmacokinetic properties, such as increased metabolic stability and better bioavailability .

Properties

Molecular Formula

C14H10FNO2

Molecular Weight

243.23 g/mol

IUPAC Name

6-fluoro-3-pyridin-3-yl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C14H10FNO2/c15-10-3-4-13-11(6-10)14(17)12(8-18-13)9-2-1-5-16-7-9/h1-7,12H,8H2

InChI Key

AWTGRDYTUFOKOH-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)C2=C(O1)C=CC(=C2)F)C3=CN=CC=C3

Origin of Product

United States

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